molecular formula C26H25N3O3 B11314109 N-[4-(diethylamino)benzyl]-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

N-[4-(diethylamino)benzyl]-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B11314109
M. Wt: 427.5 g/mol
InChI Key: XIODSQXVNNWSHW-UHFFFAOYSA-N
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Description

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-OXO-N-(PYRIDIN-2-YL)-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is of interest due to its unique structure, which combines a chromene core with diethylamino, phenyl, and pyridinyl groups, potentially offering a wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-OXO-N-(PYRIDIN-2-YL)-2H-CHROMENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through the reaction of salicylaldehyde with an appropriate β-ketoester in the presence of a base, such as sodium ethoxide, under reflux conditions.

    Introduction of the Diethylamino Group: The diethylamino group can be introduced through a nucleophilic substitution reaction using diethylamine and a suitable leaving group, such as a halide.

    Attachment of the Phenyl and Pyridinyl Groups: The phenyl and pyridinyl groups can be attached through a series of coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

    Final Amide Formation: The final step involves the formation of the amide bond through the reaction of the chromene derivative with an appropriate amine, such as pyridin-2-ylamine, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-OXO-N-(PYRIDIN-2-YL)-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or boronic acids in the presence of palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-OXO-N-(PYRIDIN-2-YL)-2H-CHROMENE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It can be used in biological studies to investigate its potential as a therapeutic agent, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial research.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its chromene core and functional groups.

Mechanism of Action

The mechanism of action of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-OXO-N-(PYRIDIN-2-YL)-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biological processes, such as kinases or proteases.

    Interaction with Receptors: The compound may bind to specific receptors on cell surfaces, modulating signaling pathways and cellular responses.

    DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds with similar chromene cores, such as coumarins, which are known for their biological activities.

    Flavonoids: Natural compounds with similar structures, known for their antioxidant and anti-inflammatory properties.

    Quinolones: Synthetic compounds with similar heterocyclic structures, used as antibiotics.

Uniqueness

N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-2-OXO-N-(PYRIDIN-2-YL)-2H-CHROMENE-3-CARBOXAMIDE is unique due to its combination of functional groups, which may confer a broader range of biological activities compared to other similar compounds. Its diethylamino, phenyl, and pyridinyl groups provide additional sites for interaction with biological targets, potentially enhancing its therapeutic potential.

Properties

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-2-oxo-N-pyridin-2-ylchromene-3-carboxamide

InChI

InChI=1S/C26H25N3O3/c1-3-28(4-2)21-14-12-19(13-15-21)18-29(24-11-7-8-16-27-24)25(30)22-17-20-9-5-6-10-23(20)32-26(22)31/h5-17H,3-4,18H2,1-2H3

InChI Key

XIODSQXVNNWSHW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC4=CC=CC=C4OC3=O

Origin of Product

United States

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